Welcome to the BenchChem Online Store!
molecular formula C12H10N2O3 B8816725 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 50845-31-3

6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B8816725
M. Wt: 230.22 g/mol
InChI Key: VZJDHPYFCBLKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07388016B2

Procedure details

A mixture of 2-cyano-3-(3,4-dimethoxyphenylamino)acrylic acid ethyl ester (from Step A, 40 g, 145 mmol) and Dowtherm A (1.2 L) was heated to reflux and allowed to stir under nitrogen atmosphere for 10 hours. The resultant reaction mixture was then allowed to cool to 50° C. and diluted with hexane. The resultant suspension was filtered and the collected solid was sequentially washed with hexane and methylene chloride, then dried in vacuo to provide 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a brown solid (21.1 g, 63%). mp 330-350° C. dec; 1H NMR (DMSO-d6)δ 12.57 (s,1H), 8.59 (s, 1H), 7.44 (s, 1H), 7.03 (s, 1H), 3.89 (s, 3H), 3.87 (s, 3H); MS (ES+) m/z 231.0 [M+H].
Name
2-cyano-3-(3,4-dimethoxyphenylamino)acrylic acid ethyl ester
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:20])[C:5]([C:18]#[N:19])=[CH:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)C.C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>CCCCCC>[CH3:15][O:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][C:10]=1[O:16][CH3:17])[NH:7][CH:6]=[C:5]([C:18]#[N:19])[C:4]2=[O:20] |f:1.2|

Inputs

Step One
Name
2-cyano-3-(3,4-dimethoxyphenylamino)acrylic acid ethyl ester
Quantity
40 g
Type
reactant
Smiles
C(C)OC(C(=CNC1=CC(=C(C=C1)OC)OC)C#N)=O
Name
Quantity
1.2 L
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir under nitrogen atmosphere for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
WASH
Type
WASH
Details
the collected solid was sequentially washed with hexane and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC=1C=C2C(C(=CNC2=CC1OC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.